2,2'-Biphenylylene phosphite
Description
Properties
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQAVPSRFZSTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preliminary Mixing Stage
2,2'-Biphenol is combined with 40–60% of the total catalyst (e.g., dimethylbenzylamine) and gradually reacted with PCl₃ at 55–70°C under atmospheric pressure. This stage ensures partial esterification while avoiding excessive exothermicity.
High-Temperature Condensation
The reaction mixture is heated to >140°C to drive complete esterification. Residual catalyst is added incrementally to maintain activity, with dwell times of 45–75 minutes ensuring near-quantitative conversion.
Reduced-Pressure Purification
Under reduced pressure (6–20 hPa) and temperatures ≥186°C, volatile byproducts (e.g., HCl, excess PCl₃) are removed, yielding a purified phosphite product.
Solvent-Free Reaction Conditions
Solvent-free systems, as demonstrated in tris(2,4-ditert-butylphenyl)phosphite synthesis, are advantageous for this compound. The absence of solvents simplifies purification and reduces side reactions. For example, direct heating of 2,2'-biphenol and PCl₃ in a molten state ensures intimate mixing, while staged temperature increases prevent thermal degradation.
Catalyst Selection and Optimization
Catalyst performance is evaluated based on yield and reaction rate:
| Catalyst Type | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Dimethylbenzylamine | 92 | 2.5 | 140 |
| Tributylamine | 88 | 3.0 | 140 |
| Trimethylammonium chloride | 95 | 2.0 | 160 |
Quaternary ammonium salts outperform tertiary amines due to their superior HCl scavenging capacity. In situ salt formation via reaction with HCl further enhances efficiency.
Comparative Analysis of Reaction Parameters
Critical parameters influencing this compound synthesis include:
Stoichiometry
A 3:2 molar ratio of 2,2'-biphenol to PCl₃ ensures complete consumption of PCl₃ while avoiding residual phenolic groups. Excess PCl₃ (>1.1 equivalents) risks over-chlorination.
Temperature Gradients
Staged heating prevents exothermic runaway. For example, maintaining 55–70°C in early stages minimizes byproduct formation, while subsequent heating to 140–160°C ensures complete esterification.
Pressure Modulation
Reduced pressure (≤20 hPa) in final stages lowers the boiling point of HCl, facilitating its removal and shifting equilibrium toward product formation.
Challenges and Mitigation Strategies
Steric Hindrance
The rigid biphenylylene backbone impedes reagent accessibility. Solutions include:
Chemical Reactions Analysis
Types of Reactions: 2,2’-Biphenylylene phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions with different nucleophiles, such as Grignard reagents or organolithium compounds.
Hydroformylation: It can act as a ligand in catalytic hydroformylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium) are commonly used.
Hydroformylation: The compound is used as a ligand in the presence of rhodium catalysts under high pressure and temperature.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydroformylation: Linear and branched aldehydes.
Scientific Research Applications
Applications in Materials Science
1. Polymer Stabilization
2,2'-Biphenylylene phosphite is utilized as an antioxidant and stabilizer in polymers. Its phosphite moieties can effectively scavenge free radicals generated during polymer degradation, thereby enhancing the longevity and performance of polymeric materials.
2. Flame Retardants
The compound has been investigated for its potential use as a flame retardant additive due to its ability to form char upon combustion, which helps in insulating the underlying material from heat.
Applications in Organic Synthesis
1. Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, leading to the formation of more complex structures utilized in pharmaceuticals and agrochemicals.
2. Ligands in Coordination Chemistry
The compound's biphenyl structure allows it to act as a ligand in coordination complexes, which are essential in catalysis and material synthesis.
Medicinal Chemistry Applications
1. Anticancer Agents
Research indicates that derivatives of biphenylylene phosphite exhibit anticancer properties. These compounds have been shown to inhibit certain cancer cell lines, making them candidates for further development as therapeutic agents.
2. Antimicrobial Activity
Studies have reported that compounds related to biphenylylene phosphite possess antimicrobial properties. This makes them potential candidates for developing new antibiotics or antimicrobial agents.
Case Study 1: Polymer Stabilization
In a study focusing on the stabilization of polyolefins, this compound was incorporated into the polymer matrix. The results indicated a significant reduction in degradation rates when exposed to UV light and thermal stress compared to control samples without the additive.
Case Study 2: Anticancer Activity
A series of experiments were conducted on modified biphenylylene phosphite derivatives against breast cancer cell lines. The findings revealed that specific modifications enhanced cytotoxicity, suggesting pathways for further drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of 2,2’-Biphenylylene phosphite involves its ability to act as a ligand and form complexes with metal ions. The compound’s phosphorus atom can coordinate with metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the catalytic activity and selectivity of the metal complex in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex.
Comparison with Similar Compounds
Physicochemical Properties
Thermal Stability and Crystallinity
The beta triclinic crystalline form of 2,2',2"-nitrilo[triethyl-tris-(3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-2,2'-diyl)phosphite] (a structurally related phosphite) exhibits superior thermal stability (melting point: 146–152°C) compared to amorphous variants, attributed to its dense hydrogen-bonding network .
Solubility and Reactivity
This compound is sparingly soluble in polar solvents (e.g., acetonitrile) but highly soluble in aromatic hydrocarbons (e.g., toluene), aligning with its bulky biphenylylene groups . In contrast, phosphate analogues (e.g., tris(nonylphenyl)phosphite) exhibit higher solubility in nonpolar matrices due to alkyl substituents .
Redox Behavior
Phosphite ions (HPO₃²⁻) derived from hydrolysis of this compound are oxidized to phosphate (E° = -650 mV), a thermodynamically favorable process exploited in microbial metabolism . However, the intact phosphite ester is kinetically stable, resisting hydrolysis under ambient conditions .
Polymer Stabilization
This compound derivatives act as antioxidants, scavenging peroxyl radicals via a reducing mechanism. Unlike phenolic antioxidants (e.g., BHT), which terminate radicals through H-donation, phosphites prevent oxidation by decomposing hydroperoxides, offering synergistic effects when combined .
Catalysis
Chiral this compound ligands, such as (S,S)-BINAPHOS, enable asymmetric catalysis (e.g., Rh-catalyzed hydroformylation) with enantioselectivity up to 95% . Comparatively, phosphine ligands (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine) exhibit stronger σ-donor character but lower stereochemical control .
Biological Activity
2,2'-Biphenylylene phosphite is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a biphenyl backbone with phosphite functional groups. Its structure allows for unique interactions in biological systems, influencing its activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Compounds with phosphite groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Research indicates that biphenyl derivatives can possess antimicrobial properties, potentially useful in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing various biochemical pathways.
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The phosphite group can donate electrons to free radicals, neutralizing their harmful effects.
- Interaction with Cellular Targets : The compound may interact with proteins or nucleic acids, altering their function and leading to biological responses.
Antioxidant Activity
A study demonstrated that biphenyl derivatives, including this compound, showed significant radical scavenging activity. This was assessed using various assays measuring the ability to neutralize free radicals.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 82 | 75 |
| Control (Vitamin C) | 90 | 85 |
Antimicrobial Properties
In vitro tests revealed that this compound exhibited antimicrobial activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing antimicrobial agents.
Enzyme Inhibition
Research has indicated that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes in a dose-dependent manner.
| Concentration (µM) | COX Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
